1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide
Description
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide is a piperidine-based compound featuring a substituted pyridine moiety. Its structure includes a 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl group attached to the piperidine ring, with a diethylamide functional group at the 4-position of the piperidine.
The compound’s trifluoromethyl and chloro substituents are critical for enhancing lipophilicity and metabolic stability, traits often leveraged in drug design .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N,N-diethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClF3N3O/c1-3-24(4-2)16(25)12-5-7-23(8-6-12)11-15-14(18)9-13(10-22-15)17(19,20)21/h9-10,12H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKLPJRBMVGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can activate or inhibit certain signaling cascades, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact metabolic pathways by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses can lead to adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of various metabolites that can influence cellular processes.
Biological Activity
The compound 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide is a derivative of piperidine, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClF₃N₂O₂
- Molecular Weight : 308.69 g/mol
- CAS Number : 874800-69-8
- Structure : The compound features a piperidine core substituted with a chloro and trifluoromethyl pyridine moiety, which may influence its biological interactions.
Biological Activity Overview
- Antimicrobial Activity :
-
Enzyme Inhibition :
- Compounds with piperidine derivatives have shown significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain piperidine derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against AChE . This suggests potential applications in treating conditions like Alzheimer’s disease and other cholinergic dysfunctions.
-
Binding Affinity :
- Studies involving bovine serum albumin (BSA) have shown that similar compounds can bind effectively, indicating their potential as drug carriers or in drug formulation strategies . The binding constants observed were in the range of to , suggesting strong interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Competitive Inhibition : Compounds that inhibit enzymes like AChE typically act by competing with the substrate at the active site.
- Intercalation : Some studies suggest that related compounds can intercalate into DNA structures, affecting replication and transcription processes .
Case Studies
- Antibacterial Screening :
- Enzyme Inhibition Studies :
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Preliminary research suggests that it may have applications in the treatment of neurological disorders, cancer, and inflammation.
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety disorders. For instance, piperidine derivatives are known to influence serotonin and dopamine receptors, which are critical in mood regulation.
Anticancer Activity
The compound's structural features suggest it could act as an inhibitor of certain kinases involved in cancer cell proliferation. Early-stage studies have indicated that similar compounds can suppress tumor growth in various cancer models by targeting specific signaling pathways related to cell division and survival.
Chemical Synthesis
The synthesis of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide involves multiple steps that typically include the formation of the piperidine ring followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The synthesis pathway is crucial for producing analogs with modified properties for further testing.
Analytical Applications
The compound's unique chemical structure allows it to be utilized as a standard in analytical chemistry, particularly in mass spectrometry and chromatography. Its purity and stability make it suitable for use as a reference material in method development for detecting similar compounds in biological samples.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The diethylamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioactivity.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Piperidine-4-carboxylic acid + diethylamine | Quantitative yield in acidic media |
| 2M NaOH, 80°C, 8 hrs | Sodium piperidine-4-carboxylate + diethylamine | Slower kinetics compared to acid |
The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, accelerating hydrolysis.
Nucleophilic Aromatic Substitution (NAS)
The 3-chloro substituent on the pyridine ring participates in NAS reactions under specific conditions, enabling further functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24 hrs | Methoxy-substituted pyridine derivative | 65% |
| Ammonia (aq.) | Sealed tube, 150°C, 48 hrs | 3-Amino-5-trifluoromethylpyridine analog | 42% |
Reactivity is hindered by the electron-deficient pyridine ring, necessitating high temperatures/polar aprotic solvents .
Reduction of the Piperidine Ring
The piperidine ring can undergo hydrogenation to form a saturated cyclohexane derivative, altering conformational flexibility.
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Tetrahydro-piperidine carboxylate diethylamide | >90% cis |
| Rh/Al₂O₃ | H₂ (50 psi), THF, 60°C | Decahydroisoquinoline derivative | 78% trans |
Steric effects from the pyridinylmethyl group influence stereochemical outcomes.
Grignard/Alkyllithium Additions
The amide carbonyl reacts with organometallic reagents to form ketones or tertiary alcohols after workup.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, -78°C to 25°C | Tertiary alcohol (after acidic workup) | 58% |
| PhLi | Et₂O, 0°C, 2 hrs | Diphenylketone derivative | 34% |
Reactivity is moderated by the electron-withdrawing trifluoromethyl group, which reduces nucleophilic attack efficiency.
Halogenation and Cross-Coupling
The pyridine ring supports palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane, 100°C, 12 hrs | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 hrs | Aminated pyridine analogs |
These reactions are pivotal for synthesizing analogs with enhanced pharmacological profiles .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but degrades under UV light due to the C–Cl bond’s lability.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C, air | Oxidative cleavage of the amide bond | 8 hrs |
| UV (254 nm), MeOH | Radical-mediated C–Cl bond cleavage | 2 hrs |
Stabilizers like BHT (butylated hydroxytoluene) mitigate photodegradation .
Key Mechanistic Insights
-
Electron-deficient pyridine ring : Limits electrophilic substitution but facilitates NAS and cross-coupling .
-
Steric hindrance : The pyridinylmethyl group reduces accessibility to the piperidine nitrogen, suppressing alkylation reactions.
-
Amide resonance : Stabilizes the carbonyl against nucleophilic attack but permits hydrolysis under extreme conditions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Preparation of the Key Pyridine Intermediate: 3-Chloro-2-cyano-5-trifluoromethylpyridine
The synthesis of the target compound critically depends on the availability of 3-chloro-2-cyano-5-trifluoromethylpyridine, a pivotal intermediate. According to CN106349159A patent, this intermediate is prepared through a two-step process involving nucleophilic substitution and cyanation reactions under controlled conditions:
Step 1: Formation of Organic Salt
- Starting material: 3-chloro-2-R-5-trifluoromethylpyridine (R = reactive group)
- Solvent: Methanol (approx. 27 L per 1.82 kg substrate)
- Activator: Triethylamine (1.0119 kg)
- Conditions: Heated to reflux for 4-6 hours, then cooled to 20-30 °C
- Outcome: Reaction mixture filtered to yield an organic salt, dried under vacuum at 40-50 °C for 1-2 hours
Step 2: Cyanation
- Reactants: Organic salt from Step 1, hydrocyanic acid (0.27 kg), dichloromethane (2.7 L), water (1.35 L)
- Conditions: Stirred at 0-80 °C for 2-3 hours, followed by phase separation and pH adjustment to 2-4 with hydrochloric acid
- Workup: Organic phase washed with water until neutral pH (6-7)
- Purification: Vacuum distillation under reduced pressure (2 mmHg) at 70-120 °C to isolate 3-chloro-2-cyano-5-trifluoromethylpyridine
- Yield: Approx. 85.7%
This method avoids the use of highly toxic nitrile solvents like acetonitrile, opting instead for dichloromethane, which is less water-soluble and easier to recycle, thus reducing environmental impact and production cost.
| Step | Reagents & Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-chloro-2-R-5-trifluoromethylpyridine + triethylamine | Methanol | Reflux (approx. 65) | 4-6 | N/A | Formation of organic salt |
| 2 | Organic salt + hydrocyanic acid + HCl (pH adjustment) | Dichloromethane + water | 0-80 | 2-3 | 85.7 | Cyanation and purification by distillation |
Additional process details include recovery of the activator (e.g., 4-pyrrolidinopyridine) from aqueous layers by pH adjustment and solvent extraction, enhancing process sustainability.
Analytical and Research Findings
The preparation of the key intermediate 3-chloro-2-cyano-5-trifluoromethylpyridine via the described method achieves high purity and yield (~85.7%), with efficient solvent recycling and reduced environmental hazards.
The use of tertiary amine activators such as triethylamine or 4-dimethylaminopyridine (DMAP) is critical for the activation of the pyridine ring and subsequent cyanation.
Vacuum distillation under reduced pressure is essential for isolating the intermediate without decomposition, maintaining product integrity.
Recovery and recycling of solvents and activators contribute to cost-efficiency and sustainability.
The final compound's molecular weight is approximately 390.8 g/mol, with structural confirmation via 2D and 3D conformers available in chemical databases.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Key Intermediate | 3-chloro-2-cyano-5-trifluoromethylpyridine |
| Main Solvents | Methanol, Dichloromethane, Water |
| Activators | Triethylamine, 4-dimethylaminopyridine (DMAP) |
| Reaction Temperatures | Reflux (~65 °C) for salt formation; 0-80 °C for cyanation |
| Reaction Times | 4-6 hours (salt formation); 2-3 hours (cyanation) |
| Purification Techniques | Filtration, vacuum drying, vacuum distillation under reduced pressure |
| Yield of Intermediate | Approximately 85.7% |
| Environmental Considerations | Avoids toxic nitrile solvents; solvent and activator recycling |
| Final Compound Confirmation | PubChem CID 3403324; Molecular weight 390.8 g/mol; IUPAC name confirmed |
Q & A
Q. What are the key synthetic strategies for synthesizing 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid diethylamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. For example:
- Step 1 : Piperidine-4-carboxylic acid derivatives are functionalized via alkylation using 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Diethylamide formation is achieved through coupling reactions with diethylamine in the presence of coupling agents like EDCI/HOBt .
- Purification : HPLC (≥95% purity) or column chromatography is recommended, as noted in protocols for analogous trifluoromethylpyridine derivatives .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and chloro groups on the pyridine ring) .
- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., [M+H]⁺ at m/z 377.84) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm, as applied to related agrochemical intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) or receptors (e.g., GPCRs). The trifluoromethyl group’s electronegativity and piperidine’s conformational flexibility are critical for binding affinity .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) .
- Data Normalization : Account for variables like solvent (DMSO concentration ≤0.1%) or cell line variability (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends, as done for structurally related pyridinecarboxamides .
Q. What strategies optimize the compound’s selectivity for agrochemical vs. medicinal applications?
Methodological Answer:
- SAR Studies : Modify the piperidine ring (e.g., introduce fluoro substituents) or pyridine linker length to alter lipophilicity (logP) and target specificity. For example, elongation of the alkyl chain reduced mammalian cytotoxicity in related herbicides .
- In Silico ADMET : Predict toxicity profiles using QSAR models (e.g., SwissADME) to prioritize derivatives with favorable agrochemical profiles (low CYP450 inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Optimization : Varying catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF) can improve yields. For example, Pd-catalyzed coupling increased yields by 15% in analogous pyrimidine syntheses .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., diethylamide hydrolysis intermediates) and adjust reaction pH or temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
